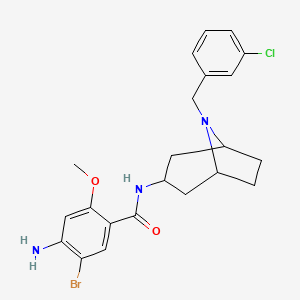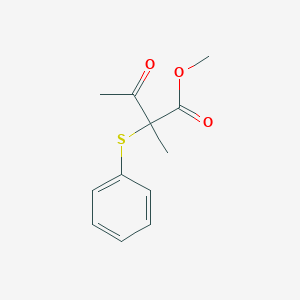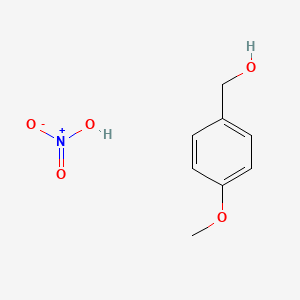
2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid is a complex organic compound that belongs to the class of benzophenone derivatives. This compound is characterized by the presence of multiple hydroxyl groups and a propenyl group attached to a benzoic acid core. It is known for its significant biological and chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with 2,4-dihydroxybenzoic acid under basic conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activities, including antioxidant and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of UV absorbers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, affecting cellular processes. The compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dihydroxybenzophenone: A simpler analog with similar UV-absorbing properties.
2,4-Dihydroxybenzoic acid: Lacks the propenyl group but shares similar hydroxyl functionalities.
2-Hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
2,4-Dihydroxy-5-(3-(2-hydroxyphenyl)-1-oxo-2-propenyl)benzoic acid is unique due to its combination of hydroxyl and propenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
82846-15-9 |
|---|---|
Fórmula molecular |
C16H12O6 |
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
2,4-dihydroxy-5-[(E)-3-(2-hydroxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H12O6/c17-12-4-2-1-3-9(12)5-6-13(18)10-7-11(16(21)22)15(20)8-14(10)19/h1-8,17,19-20H,(H,21,22)/b6-5+ |
Clave InChI |
UUPGDVDSPBUICO-AATRIKPKSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=C(C=C2O)O)C(=O)O)O |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)C2=CC(=C(C=C2O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![12-[(Oxan-2-yl)oxy]octadecanoic acid](/img/structure/B14432185.png)



![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)






